Clobazam-d5 (1.0mg/ml in Methanol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

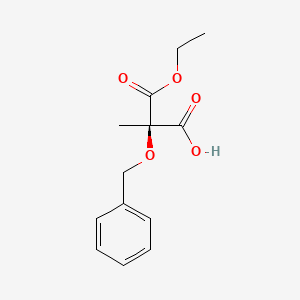

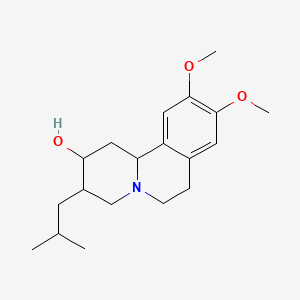

Clobazam-d5 is a deuterated form of clobazam, a 1,5-benzodiazepine derivative. It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium atoms in Clobazam-d5 replace hydrogen atoms, providing a stable isotopic label that helps in the accurate quantification of clobazam in biological samples.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of Clobazam-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and concentration.

Analyse Des Réactions Chimiques

Types of Reactions: Clobazam-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Clobazam-d5 can be oxidized to form its corresponding N-oxide derivative.

Reduction: It can be reduced to form desmethylclobazam-d5.

Substitution: Halogen atoms in the clobazam structure can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Clobazam-d5 N-oxide

Reduction: Desmethylclobazam-d5

Substitution: Various halogenated derivatives

Applications De Recherche Scientifique

Clobazam-d5 is widely used in scientific research, particularly in the fields of:

Chemistry: As an internal standard in LC-MS assays for the quantification of clobazam and its metabolites in biological samples.

Biology: In pharmacokinetic studies to understand the metabolism and distribution of clobazam in the body.

Medicine: In clinical research to monitor therapeutic drug levels and ensure proper dosing in patients.

Industry: In the development and validation of analytical methods for quality control and regulatory compliance.

Mécanisme D'action

Clobazam-d5, being an isotopically labeled form of clobazam, shares the same mechanism of action. Clobazam acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuron and a reduction in neuronal excitability, which is beneficial in the treatment of seizures and anxiety.

Comparaison Avec Des Composés Similaires

Clonazepam: Another benzodiazepine with anticonvulsant properties, but with a different binding affinity for GABA receptor subunits.

Diazepam: A 1,4-benzodiazepine with broader anxiolytic and sedative effects.

Lorazepam: Known for its strong anxiolytic and sedative properties, often used in acute anxiety and seizure management.

Uniqueness of Clobazam-d5: Clobazam-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate and precise quantification in mass spectrometry assays, reducing interference from endogenous compounds and improving the reliability of pharmacokinetic studies.

Propriétés

Numéro CAS |

129973-76-8 |

|---|---|

Formule moléculaire |

C₁₆H₈D₅ClN₂O₂ |

Poids moléculaire |

305.77 |

Synonymes |

7-Chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione; Clobazepam-d5; Frisium-d5; Frizium-d5; H 4723-d5; HR 376-d5; LM 2717-d5; Mystan-d5; NSC 336279-d5; Urbadan-d5; Urbanyl-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)